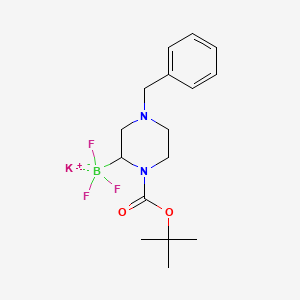

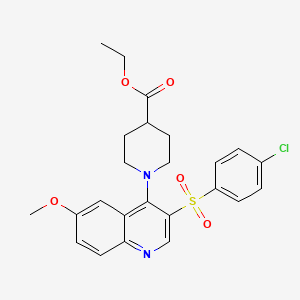

N-(pyridin-3-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related N-(pyridin-yl)-(indol-yl)acetamides involves complex organic reactions, including indolization under Fischer conditions, the Japp-Klingemann reaction followed by decarboxylation, and amidification through condensation of acids or their N-aryl(methyl) derivatives with aminopyridines, promoted by specific reagents such as 2-chloro-1-methylpyridinium iodide (Menciu et al., 1999).

Molecular Structure Analysis

Spectroscopic methods such as NMR and X-ray crystallography are pivotal in characterizing the molecular structure of N-(pyridin-yl)-(indol-yl)acetamides, confirming the structure and providing insights into the planarity of the amide unit and its conjugation with other molecular fragments (Knaack et al., 2001).

Chemical Reactions and Properties

The reactivity of N-(pyridin-yl)-(indol-yl)acetamides with various reagents under different conditions can lead to a wide range of chemical transformations, showcasing their versatility in organic synthesis and potential for generating diverse derivatives with varied biological activities (Pailloux et al., 2007).

Applications De Recherche Scientifique

Synthesis and Structure-Activity Relationships

Research on the chemical structure similar to N-(pyridin-3-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide, particularly N-aryl(indol-3-yl)glyoxamides, has primarily focused on their synthesis and potential as antitumor agents. The structural component, N-pyridinyl, has been identified as crucial for activity. For instance, one study discovered that 2-[1-(4-chloro-3-nitrobenzyl)-1H-indol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide showed significant cytotoxic effects against various cancer cell lines (Marchand et al., 2009).

Decarboxylative Claisen Rearrangement Reactions

The compound has been mentioned in the context of decarboxylative Claisen rearrangement reactions. For example, derivatives like furan-2-ylmethyl, thien-2-ylmethyl, and pyrrol-2-ylmethyl tosylacetates have been studied for their ability to undergo this rearrangement, leading to the formation of heteroaromatic products (Craig et al., 2005).

Reaction Dynamics and Synthesis

Studies have also explored the reaction dynamics involving similar compounds, particularly focusing on the rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution. This process results in the formation of pyridin-4-yl α-substituted acetamide products, suggesting potential synthetic pathways and reaction mechanisms relevant to compounds like N-(pyridin-3-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide (Getlik et al., 2013).

Antiallergic Properties

Some derivatives of the compound have been studied for their antiallergic properties. For example, N-(pyridin-4-yl)-(indol-3-yl) acetamide-45 has been investigated for its inhibitory effects on histamine- and methacholine-induced contraction of isolated guinea pig trachea, indicating potential therapeutic applications in allergy treatment (Lu et al., 2002).

Analgesic Properties

The compound's derivatives have also been evaluated for their analgesic properties. Specifically, (indol-3-yl)alkylamides, including N-(pyridin-4-yl)acetamides, have shown promising analgesic effects, with some compounds being as potent as known reference drugs (Fouchard et al., 2001).

Propriétés

IUPAC Name |

2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-(pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c1-17-8-10-19(11-9-17)30(28,29)22-15-26(21-7-3-2-6-20(21)22)16-23(27)25-14-18-5-4-12-24-13-18/h2-13,15H,14,16H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZFKGUEPPPKNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-3-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498423.png)

![Ethyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2498424.png)

![N-(1,1-Dioxo-9-oxa-1lambda6-thiaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2498432.png)

![[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B2498435.png)